Bis(2-butoxyethyl) Phthalate-d4

Description

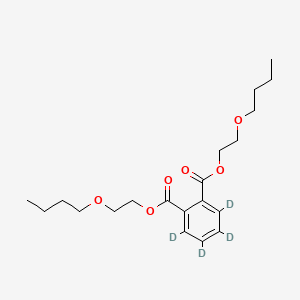

Structure

2D Structure

Properties

IUPAC Name |

bis(2-butoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O6/c1-3-5-11-23-13-15-25-19(21)17-9-7-8-10-18(17)20(22)26-16-14-24-12-6-4-2/h7-10H,3-6,11-16H2,1-2H3/i7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCJNODIWQEOAI-ULDPCNCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOCCCC)C(=O)OCCOCCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001334585 | |

| Record name | Bis(2-butoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001334585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398065-96-7 | |

| Record name | Bis(2-butoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001334585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-butoxyethyl) Phthalate-d4 (CAS: 1398065-96-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(2-butoxyethyl) Phthalate-d4 (CAS: 1398065-96-7), a deuterated isotopic analog of Bis(2-butoxyethyl) Phthalate (B1215562) (BBOP). This document is intended for researchers and professionals in analytical chemistry, toxicology, and drug development, offering detailed information on its properties, primary applications, and relevant biological pathways associated with its non-deuterated counterpart.

Introduction

This compound is the deuterium-labeled version of Bis(2-butoxyethyl) Phthalate, a phthalate ester used as a plasticizer.[1] Due to the ubiquitous presence of phthalates in the environment and their potential as endocrine disruptors, there is a significant need for accurate quantification in various matrices.[2] Deuterated standards, such as this compound, are crucial for providing high accuracy and precision in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) by serving as ideal internal standards.[3] This guide delves into the technical specifications of the deuterated compound and explores the biological effects and mechanisms of action of its non-deuterated form, providing valuable context for its use in research.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, with comparative data for its non-deuterated analog.

| Property | This compound | Bis(2-butoxyethyl) Phthalate |

| CAS Number | 1398065-96-7[4] | 117-83-9[2] |

| Molecular Formula | C₂₀H₂₆D₄O₆[4] | C₂₀H₃₀O₆[5] |

| Molecular Weight | 370.47 g/mol [4] | 366.45 g/mol [3] |

| IUPAC Name | bis(2-butoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate[6][7] | bis(2-butoxyethyl) benzene-1,2-dicarboxylate[5] |

| Synonyms | Phthalic acid, bis-2-n-butoxyethyl ester D4[6] | Dibutoxyethyl Phthalate, Dibutylglycol Phthalate[2] |

| Appearance | Colorless Liquid (assumed) | Colorless Liquid[1] |

| Storage Conditions | Store at room temperature[2] | - |

| Stability | Stable under recommended storage conditions. Re-analysis recommended after three years.[2] | - |

Applications in Analytical Chemistry

The primary application of this compound is as an internal standard for the quantification of Bis(2-butoxyethyl) Phthalate and other phthalates in various samples. Its utility stems from its similar chemical and physical properties to the native compound, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.

Experimental Protocol: Quantification of Phthalates using GC-MS with an Internal Standard

The following is a generalized protocol for the analysis of phthalates in a given matrix, employing a deuterated internal standard like this compound.

Objective: To accurately quantify the concentration of Bis(2-butoxyethyl) Phthalate in a sample matrix.

Materials:

-

Sample (e.g., water, soil, biological fluid)

-

This compound (Internal Standard)

-

Organic solvent for extraction (e.g., hexane, dichloromethane)

-

Anhydrous sodium sulfate (B86663)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., Rtx-440, Rxi-XLB)[2]

Procedure:

-

Sample Preparation:

-

A known volume or weight of the sample is taken in a clean glass container.

-

A precise amount of this compound internal standard solution is added to the sample.

-

The sample is then extracted with a suitable organic solvent. For liquid samples, liquid-liquid extraction is performed. For solid samples, techniques like Soxhlet extraction or pressurized liquid extraction can be used.

-

-

Extract Cleanup:

-

The organic extract is passed through a column containing anhydrous sodium sulfate to remove any residual water.

-

If necessary, further cleanup steps like solid-phase extraction (SPE) may be employed to remove interfering compounds.

-

-

Concentration:

-

The cleaned extract is concentrated to a small, known volume under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

An aliquot of the concentrated extract is injected into the GC-MS system.

-

The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase.

-

The mass spectrometer detects and quantifies the target analyte and the internal standard based on their characteristic mass-to-charge ratios.

-

-

Quantification:

-

The concentration of Bis(2-butoxyethyl) Phthalate in the original sample is calculated by comparing the peak area of the analyte to the peak area of the this compound internal standard, using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

-

Biological Effects and Signaling Pathways of Bis(2-butoxyethyl) Phthalate

Research into the biological effects of Bis(2-butoxyethyl) Phthalate (BBOP) has revealed its potential to act as an endocrine disruptor, particularly affecting male reproductive health. The following sections detail the findings from a study investigating the impact of BBOP on puberty onset in male rats.[8]

In Vivo Study of BBOP Effects on Male Puberty

A study was conducted on 35-day-old male Sprague-Dawley rats, which were administered BBOP by gavage for 21 days at doses of 0, 10, 100, 250, or 500 mg/kg body weight per day.[8] The study assessed various hormonal and cellular parameters to determine the effects of BBOP on the onset of puberty.

Quantitative Data from In Vivo Study [8]

| Parameter | Control (0 mg/kg) | 10 mg/kg | 100 mg/kg | 250 mg/kg | 500 mg/kg |

| Serum Luteinizing Hormone (LH) | Normal | ↓ | ↓ | ↓ | ↓ (P < 0.05) |

| Serum Follicle-Stimulating Hormone (FSH) | Normal | ↓ | ↓ | ↓ | ↓ (P < 0.05) |

| Testicular Malondialdehyde (MDA) | Normal | No significant change | No significant change | ↑ (P < 0.01) | ↑ (P < 0.001) |

| Testicular Sod1 mRNA Expression | Normal | No significant change | No significant change | ↓ (P < 0.05) | ↓ (P < 0.01) |

| Testicular Sod2 mRNA Expression | Normal | No significant change | No significant change | No significant change | ↓ (P < 0.01) |

| Testicular Bax (pro-apoptotic) Expression | Normal | No significant change | No significant change | No significant change | ↑ (P < 0.01) |

| Testicular Bcl2 (anti-apoptotic) Expression | Normal | No significant change | No significant change | ↓ (P < 0.05) | ↓ (P < 0.01) |

| Phosphorylated ERK1/2 in Testes | Normal | No significant change | No significant change | No significant change | ↓ (P < 0.05) |

| SIRT1 Levels in Testes | Normal | No significant change | No significant change | No significant change | ↓ |

| Phosphorylated GSK3β in Testes | Normal | No significant change | No significant change | No significant change | ↓ |

Signaling Pathways Affected by BBOP

The study on male rats indicated that BBOP exposure leads to increased oxidative stress and apoptosis in Leydig cells, which are crucial for testosterone (B1683101) production.[8] This is mediated through the downregulation of several key signaling pathways.

In Vitro Experimental Protocol: Assessment of ROS and Apoptosis in Leydig Cells

The following protocol is based on the in vitro experiments described in the study on BBOP's effects on Leydig cells.[8]

Objective: To determine the effect of BBOP on reactive oxygen species (ROS) production and apoptosis in cultured Leydig cells.

Materials:

-

Primary Leydig cells isolated from 35-day-old rats

-

Cell culture medium (e.g., DMEM/F12)

-

Bis(2-butoxyethyl) Phthalate (BBOP) dissolved in a suitable solvent (e.g., DMSO)

-

DCFH-DA kit for ROS detection

-

Annexin V/PI apoptosis detection kit

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Leydig cells are cultured in a suitable medium until they reach the desired confluence.

-

The cells are then treated with varying concentrations of BBOP (e.g., 50, 100, 500 µmol/L) or a vehicle control for a specified period (e.g., 24 hours).

-

-

ROS Detection:

-

After treatment, the cells are washed with a buffered saline solution.

-

The cells are then incubated with DCFH-DA solution in the dark, according to the manufacturer's instructions. DCFH-DA is a fluorescent probe that is oxidized by ROS to the highly fluorescent compound DCF.

-

The fluorescence intensity, which is proportional to the amount of ROS, is measured using a flow cytometer.

-

-

Apoptosis Assay:

-

Following BBOP treatment, the cells are harvested and washed.

-

The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the kit's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

References

- 1. researchgate.net [researchgate.net]

- 2. gcms.cz [gcms.cz]

- 3. mdpi.com [mdpi.com]

- 4. Bis(2-butoxyethyl) phthalate | C20H30O6 | CID 8345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dibutoxy ethyl phthalate - Wikipedia [en.wikipedia.org]

- 6. Bis(2-butoxyethyl) Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 7. This compound | C20H30O6 | CID 131667397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. besjournal.com [besjournal.com]

physical and chemical properties of Bis(2-butoxyethyl) Phthalate-d4

This technical guide provides a comprehensive overview of the physical and chemical properties of Bis(2-butoxyethyl) Phthalate-d4, a deuterated analogue of Bis(2-butoxyethyl) Phthalate (B1215562). This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard or for other analytical purposes.

Chemical Identity and Composition

This compound is a stable, isotopically labeled form of Bis(2-butoxyethyl) Phthalate, where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantification of the parent compound in various matrices using mass spectrometry-based methods.

| Identifier | Value | Citation |

| Chemical Name | bis(2-butoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | [1][2] |

| CAS Number | 1398065-96-7 | [3] |

| Molecular Formula | C₂₀H₂₆D₄O₆ | [3] |

| Molecular Weight | 370.47 g/mol | [3] |

| Accurate Mass | 370.22934566 Da | [2] |

| Isotopic Purity | Typically ≥ 99 atom % D | |

| Chemical Purity | Typically ≥ 97% |

Physical and Chemical Properties

| Property | Value | Citation |

| Appearance | Colorless liquid | [4] |

| Melting Point | -55 °C | [5] |

| Boiling Point | 270 °C at 22 mmHg | [5] |

| Density | ~1.06 g/cm³ | [5] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. Very low solubility in water (<0.3 g/L). | |

| Stability | Stable under recommended storage conditions. Noted to be "fast to light". | [6] |

| Storage | Recommended storage at 2-8°C in a refrigerator. | [7] |

Experimental Protocols

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is primarily used as an internal standard for the quantification of Bis(2-butoxyethyl) Phthalate and other phthalates by GC-MS. The following is a representative analytical method.

Instrumentation:

-

Gas Chromatograph: Agilent 6890 or equivalent

-

Mass Spectrometer: Agilent 5973 or equivalent

-

GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar 5% phenyl-methylpolysiloxane column.

GC Conditions:

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute

-

Ramp 1: 20°C/min to 280°C

-

Hold at 280°C for 5 minutes

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Quantification Ion for Bis(2-butoxyethyl) Phthalate: m/z 149

-

Quantification Ion for this compound: m/z 153

-

Qualifier Ions: To be selected based on the mass spectrum of the standards.

-

Sample Preparation:

A detailed sample preparation protocol will depend on the matrix being analyzed (e.g., environmental samples, biological fluids, consumer products). A general approach involves extraction of the analytes from the sample using a suitable organic solvent, followed by concentration and reconstitution in a solvent compatible with GC-MS analysis. The internal standard, this compound, should be added to the sample at the beginning of the extraction process to account for any losses during sample preparation and analysis.

Mandatory Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of phthalates using GC-MS with an internal standard.

Caption: General workflow for phthalate analysis using GC-MS.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of deuterated standards.

-

Storage: this compound should be stored in a tightly sealed container, protected from light, in a refrigerator at 2-8°C.[7]

-

Handling: As with any chemical, appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn when handling this compound. Work should be conducted in a well-ventilated area. Phthalates are common laboratory contaminants, so care must be taken to avoid cross-contamination of samples and standards.[8]

-

Stability: The compound is generally stable under the recommended storage conditions. Long-term stability studies for the deuterated compound are not widely published, but the non-deuterated analogue is known to be "fast to light," suggesting that protection from light is important.[6]

Synthesis

A common method for the synthesis of phthalate esters is the esterification of phthalic anhydride (B1165640) with the corresponding alcohol. For this compound, this would involve the reaction of deuterated phthalic anhydride (phthalic-d4 anhydride) with 2-butoxyethanol. The deuterated starting material can be synthesized through various established deuteration methods.

Caption: A plausible synthetic pathway for this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute a certificate of analysis. Users should refer to the documentation provided by the supplier for specific lot information and safety data.

References

- 1. Bis(2-butoxyethyl) Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 2. This compound | C20H30O6 | CID 131667397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Bis(2-butoxyethyl) phthalate - Hazardous Agents | Haz-Map [haz-map.com]

- 5. accustandard.com [accustandard.com]

- 6. Bis(2-butoxyethyl) phthalate | C20H30O6 | CID 8345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Analytical Standards for Phthalates Testing | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 8. epa.gov [epa.gov]

molecular weight of Bis(2-butoxyethyl) Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and analytical applications of Bis(2-butoxyethyl) Phthalate-d4. This deuterated phthalate (B1215562) ester serves as a critical internal standard for the quantification of its non-labeled counterpart, Bis(2-butoxyethyl) phthalate, in various matrices.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. These values are essential for accurate mass spectrometry analysis and method development.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆D₄O₆ | [1][2] |

| Molecular Weight | 370.47 g/mol | [1][2][3] |

| Monoisotopic Mass | 370.22934566 Da | [4] |

| CAS Number | 1398065-96-7 | [1][2] |

| IUPAC Name | bis(2-butoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | [4] |

| Synonyms | Bis(2-butoxyethyl) Phthalate-3,4,5,6-d4 | [3] |

Analytical Applications and Experimental Considerations

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of Bis(2-butoxyethyl) phthalate. The presence of four deuterium (B1214612) atoms on the benzene (B151609) ring creates a stable, mass-shifted version of the analyte of interest.

Experimental Protocol: Quantification by Isotope Dilution Mass Spectrometry

A generalized protocol for the use of this compound as an internal standard in a typical analytical workflow, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), is outlined below.

-

Standard Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol, hexane) at a certified concentration.

-

Sample Spiking: A known amount of the this compound internal standard solution is added to the unknown sample prior to extraction and cleanup. This ensures that any analyte loss during sample preparation affects both the analyte and the internal standard equally.

-

Extraction: The phthalates, including the native analyte and the deuterated internal standard, are extracted from the sample matrix using an appropriate technique, such as liquid-liquid extraction or solid-phase extraction.

-

Analysis by Mass Spectrometry: The extracted sample is then analyzed by GC-MS or LC-MS. The mass spectrometer is set to monitor for specific ions corresponding to both the native Bis(2-butoxyethyl) phthalate and the deuterated internal standard.

-

Quantification: The concentration of the native analyte in the sample is calculated based on the ratio of the response of the analyte to the response of the known amount of the internal standard.

Workflow Visualization

The following diagram illustrates the typical workflow for an isotope dilution mass spectrometry experiment utilizing a deuterated internal standard like this compound.

References

Bis(2-butoxyethyl) Phthalate-d4 safety data sheet (SDS) information

This document provides a comprehensive overview of the safety data for Bis(2-butoxyethyl) Phthalate-d4, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Core Substance Information

This compound is a deuterated form of Bis(2-butoxyethyl) Phthalate (B1215562), a phthalate ester. Due to the limited availability of specific safety data for the deuterated compound, this guide primarily references data from its non-deuterated analogue, which is considered a close proxy for most physical and toxicological properties. This compound is primarily for research use only and not intended for diagnostic or therapeutic applications.[1]

Chemical Identifiers

| Identifier | This compound | Bis(2-butoxyethyl) Phthalate (Non-deuterated) |

| CAS Number | 1398065-96-7[1][2][3] | 117-83-9[4][5][6][7] |

| Molecular Formula | C₂₀H₂₆D₄O₆[1][2] | C₂₀H₃₀O₆[4][6][7] |

| Molecular Weight | 370.47 g/mol [1][2][3] | 366.45 g/mol [4][7] |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties. The data is primarily for the non-deuterated form, as specific data for the deuterated variant is not widely available.

| Property | Value |

| Appearance | Colorless liquid / Oil[7][8] |

| Melting Point | -54.9 °C[4][7] / -55 °C[9] |

| Boiling Point | 405.2 °C at 760 mmHg[4] / 270 °C at 22 mmHg[7][9] |

| Flash Point | 171.2 °C[4] / 171 °C[9] / 205 °C[7] |

| Density | 1.068 g/cm³[4] / 1.06 g/mL[7] |

| Refractive Index | n20/D 1.486[4][7] |

| Water Solubility | <0.3 g/L at 20 °C[4][7] |

| Vapor Pressure | 8.95 x 10⁻⁷ mmHg at 25 °C[4] / 0.00217 mm Hg[8] |

| LogP | 3.63[4] / 4.4[10] / 4.52 (estimated)[7] |

Toxicological and Safety Data

This section outlines the known toxicological data and safety considerations, primarily based on the non-deuterated compound.

| Parameter | Data |

| Acute Oral Toxicity | LD50 (rat): 8380 mg/kg[7] |

| Toxicity Summary | Mildly toxic by ingestion.[7] Ingestion of large amounts may lead to CNS depression and mild liver toxicity.[8] |

| Primary Hazards | May cause skin and eye irritation, as well as potential irritation to the respiratory tract.[8][9] |

| Decomposition Products | When heated to decomposition, it can emit acrid smoke and irritating fumes.[7] |

| Phthalate Class Hazards | Some phthalates are recognized for their potential reproductive toxicity and as endocrine disruptors. |

Experimental Protocols & Handling

While specific experimental protocols for this compound are not detailed in the available literature, its primary application is as a plasticizer.[4][7] The production of the non-deuterated analogue involves the esterification of glycol monobutyl ether with phthalic anhydride.[7]

Recommended Laboratory Safety Workflow

The following diagram illustrates a general workflow for safely handling this chemical in a laboratory setting, based on common practices for handling phthalate esters.

Caption: General laboratory workflow for handling this compound.

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. Bis(2-butoxyethyl) phthalate|lookchem [lookchem.com]

- 5. Bis(2-butoxyethyl) Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 6. ez.restek.com [ez.restek.com]

- 7. BIS(2-N-BUTOXYETHYL)PHTHALATE CAS#: 117-83-9 [m.chemicalbook.com]

- 8. Bis(2-butoxyethyl) phthalate - Hazardous Agents | Haz-Map [haz-map.com]

- 9. accustandard.com [accustandard.com]

- 10. This compound | C20H30O6 | CID 131667397 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating Isotopic Purity: A Technical Guide to Bis(2-butoxyethyl) Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical attribute of isotopic purity for Bis(2-butoxyethyl) Phthalate-d4, a deuterated internal standard essential for accurate quantitative analysis in various scientific disciplines, including drug development and environmental monitoring. Understanding and verifying the isotopic purity of such standards is paramount for data integrity and regulatory compliance.

The Significance of Isotopic Purity

In analytical chemistry, particularly in mass spectrometry-based quantification, deuterated compounds like this compound serve as ideal internal standards. Their chemical behavior is nearly identical to their non-deuterated counterparts, but their increased mass allows for clear differentiation in analytical instrumentation. However, the presence of isotopic impurities, such as molecules with fewer deuterium (B1214612) atoms than specified (e.g., d3, d2, d1) or the unlabeled (d0) analogue, can significantly compromise analytical accuracy. These impurities can lead to signal interference, non-linear calibration curves, and an overestimation of the analyte's concentration, especially at the lower limit of quantification. Therefore, a thorough characterization of the isotopic purity of these standards is not merely a quality control measure but a fundamental requirement for reliable and reproducible scientific outcomes.

Quantitative Data Summary

The isotopic purity of commercially available this compound is typically high, as manufacturers strive to meet stringent quality requirements. However, the exact isotopic distribution can vary between batches and suppliers. Below is a summary of available quantitative data for this compound. It is important to note that a detailed isotopologue distribution (the percentage of molecules with a specific number of deuterium atoms) is not always publicly available and is often found in the lot-specific Certificate of Analysis (CoA).

| Supplier | Product Name | Stated Isotopic Purity | Stated Chemical Purity |

| LGC Standards | Bis(2-butoxyethyl) Phthalate-3,4,5,6-d4 | 99 atom % D | min 97% |

| MedChemExpress | This compound | >98% | Not specified |

Note on Isotopic Distribution: For a compound designated as d4, the isotopic enrichment refers to the percentage of deuterium at the labeled positions. The overall isotopic purity is a composite of the percentages of d4, d3, d2, d1, and d0 species. It is practically impossible to synthesize a compound with 100% isotopic purity.[1] Therefore, the final product will inevitably contain a small population of molecules with fewer than the desired number of deuterium atoms.[1] Researchers should always refer to the Certificate of Analysis for the most accurate and detailed lot-specific data.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity is primarily accomplished through two powerful analytical techniques: High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a highly sensitive and specific method for determining the isotopic distribution of a deuterated compound. It separates ions based on their mass-to-charge ratio with high precision, allowing for the differentiation of isotopologues.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong signal, typically in the range of 1 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used. The instrument should be calibrated to ensure high mass accuracy.

-

Analysis: The sample solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC-MS is often preferred as it can separate the deuterated standard from any chemical impurities.

-

Data Acquisition: A full-scan mass spectrum is acquired in the region of the molecular ion of this compound.

-

Data Analysis: The relative abundance of the monoisotopic peak of the unlabeled compound (d0) and the peaks corresponding to the deuterated species (d1, d2, d3, d4) are measured. The isotopic purity is calculated based on the relative intensities of these peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is another primary method for assessing isotopic purity. While ¹H NMR can be used to quantify the residual protons in a highly deuterated compound, ²H (Deuterium) NMR directly observes the deuterium nuclei, providing a comprehensive profile of the deuterated species.

Methodology:

-

Sample Preparation: A precisely weighed amount of the this compound sample is dissolved in a suitable deuterated solvent that does not have signals overlapping with the analyte. A known amount of an internal standard with a certified purity is often added for quantitative analysis.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. For ²H NMR, a broadband probe capable of detecting the deuterium frequency is required.

-

Data Acquisition:

-

For ¹H NMR , the spectrum is acquired under quantitative conditions, which include a long relaxation delay (typically 5-7 times the longest T1 relaxation time of the protons of interest) to ensure complete signal recovery between scans. The integrals of the residual proton signals are compared to the integral of the internal standard.

-

For ²H NMR , the spectrum is acquired to observe the signals of the deuterium atoms. The chemical shifts of the deuterium signals will be very similar to their proton counterparts. The relative integrals of the different deuterium signals can provide information about the isotopic distribution at different labeled positions.

-

-

Data Analysis: The isotopic enrichment is determined by comparing the integral of the residual proton signals to the integral of the signals from the deuterated positions in the ¹H NMR spectrum, or by analyzing the relative intensities of the signals in the ²H NMR spectrum.

Visualizing the Workflow

To better illustrate the processes involved in assessing the isotopic purity of this compound, the following diagrams outline the general logical workflow and a more detailed experimental workflow for the HR-MS method.

Caption: General workflow for determining the isotopic purity of a deuterated standard.

Caption: Experimental workflow for HR-MS analysis of isotopic purity.

References

In-Depth Technical Guide: Synthesis and Manufacturing of Bis(2-butoxyethyl) Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of Bis(2-butoxyethyl) Phthalate-d4, a deuterated internal standard crucial for accurate quantification in various analytical applications. This document details the synthetic pathway, experimental protocols, and analytical characterization of the final product.

Introduction

This compound is the deuterium-labeled analogue of Bis(2-butoxyethyl) Phthalate (B1215562), a widely used plasticizer. The incorporation of four deuterium (B1214612) atoms on the aromatic ring makes it an ideal internal standard for mass spectrometry-based quantitative analysis, as it is chemically identical to the non-labeled analyte but has a distinct mass-to-charge ratio. Its primary application is in environmental monitoring and toxicology studies to accurately measure the presence and concentration of the parent compound in various matrices.

Chemical Structure and Properties:

| Property | Value |

| IUPAC Name | bis(2-butoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate[1][2] |

| Chemical Formula | C₂₀H₂₆D₄O₆[3] |

| Molecular Weight | 370.47 g/mol [3] |

| CAS Number | 1398065-96-7[2][3] |

| Appearance | Colorless to pale yellow oil |

| Isotopic Purity | Typically ≥98 atom % D |

| Chemical Purity | Typically ≥97% |

Synthesis Pathway

The synthesis of this compound is achieved through the esterification of a deuterated phthalic acid precursor with 2-butoxyethanol. The most common and industrially scalable approach utilizes phthalic anhydride-d4 as the starting material.

The overall reaction is as follows:

References

Commercial Suppliers and Technical Data for Bis(2-butoxyethyl) Phthalate-d4

For researchers, scientists, and drug development professionals requiring high-purity deuterated standards, Bis(2-butoxyethyl) Phthalate-d4 is available from several commercial suppliers. This technical guide provides a summary of key data from these suppliers to facilitate comparison and procurement.

Supplier and Product Overview

This compound is a deuterated analog of Bis(2-butoxyethyl) Phthalate, commonly used as an internal standard in analytical chemistry, particularly for mass spectrometry-based quantification methods. The deuterium (B1214612) labeling provides a distinct mass shift, allowing for accurate differentiation from the unlabeled analyte.

Several reputable suppliers offer this compound, with variations in purity, isotopic enrichment, and available quantities. Below is a compilation of information from prominent vendors.

Quantitative Data Summary

The following table summarizes the key technical specifications for this compound available from various commercial suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Enrichment | Chemical Purity | Available Quantities |

| Santa Cruz Biotechnology | 1398065-96-7[1] | C₂₀H₂₆D₄O₆[1] | 370.47[1] | Not specified | Not specified | Inquire |

| LGC Standards | 1398065-96-7 | Not specified | Not specified | 99 atom % D[2] | min 97%[2] | 0.05 g, 0.1 g[3] |

| Pharmaffiliates | 1398065-96-7[4] | C₂₀H₂₆D₄O₆[4] | 370.47[4] | Not specified | Not specified | Inquire |

| CDN Isotopes | 1398065-96-7[5] | C₆D₄(COOCH₂CH₂OCH₂CH₂CH₂CH₃)₂ | 370.48[5] | 99 atom % D[5] | 97%[5] | 0.05 g, 0.1 g[5] |

| Adva Tech Group Inc. | 1398065-96-7 | Not specified | Not specified | Not specified | Not specified | Inquire |

Experimental Protocols

Detailed experimental protocols for the use of this compound are typically developed and validated by the end-user for their specific analytical method and matrix. However, a general workflow for its application as an internal standard in a quantitative mass spectrometry assay is outlined below.

General Workflow for Internal Standard Quantification

-

Standard Preparation : Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile). From the stock solution, create a series of working standard solutions at known concentrations.

-

Sample Preparation : To an aliquot of the sample matrix (e.g., plasma, tissue homogenate, environmental water sample), add a known amount of the this compound internal standard solution.

-

Extraction : Perform a sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte of interest and the internal standard from the sample matrix.

-

Analysis : Analyze the extracted sample using a mass spectrometry-based method, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quantification : Monitor the characteristic mass-to-charge ratios (m/z) for both the unlabeled analyte and the deuterated internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample, by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizations

To further clarify the relationships and workflows, the following diagrams are provided.

Caption: Relationship between the common name and key identifiers.

Caption: General experimental workflow for using a deuterated internal standard.

References

A Technical Guide to Bis(2-butoxyethyl) Phthalate-d4 Certified Reference Material

This technical guide provides an in-depth overview of the Bis(2-butoxyethyl) Phthalate-d4 certified reference material (CRM), tailored for researchers, scientists, and professionals in drug development. This document outlines the material's chemical and physical properties, its application in analytical methodologies, and detailed experimental protocols.

Introduction

This compound is the deuterium-labeled analogue of Bis(2-butoxyethyl) Phthalate (B1215562) (DBEP), a phthalate ester used as a plasticizer. Due to concerns over the environmental presence and potential endocrine-disrupting effects of phthalates, accurate quantification in various matrices is crucial. As a certified reference material, this compound serves as an internal standard in isotope dilution mass spectrometry techniques, enabling precise and accurate measurement of the unlabeled analyte. Its deuterated form ensures it is chemically identical to the target analyte, yet distinguishable by its mass, making it an ideal tool for correcting for matrix effects and variations in sample preparation and instrument response.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a comprehensive overview for its use in analytical applications.

| Property | Value | Reference |

| Chemical Name | bis(2-butoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Synonyms | Phthalic Acid, Bis-2-butoxyethyl Ester D4 | |

| CAS Number | 1398065-96-7 | |

| Molecular Formula | C₂₀H₂₆D₄O₆ | |

| Molecular Weight | 370.47 g/mol | |

| Unlabeled CAS Number | 117-83-9 | |

| Appearance | Typically a neat substance or in solution | |

| Storage | 2-8°C Refrigerator |

Quantitative Data

Certified reference materials are accompanied by a Certificate of Analysis (CoA) that provides crucial quantitative data. The following table illustrates the typical information found on a CoA for a this compound CRM.

| Parameter | Specification |

| Certified Concentration | 1000 µg/mL ± 10 µg/mL |

| Solvent | n-Hexane / Acetone |

| Purity (Chemical) | ≥99.8% |

| Isotopic Purity (d4) | ≥98% |

| Expanded Uncertainty | As specified on CoA |

| Traceability | To SI units via gravimetric measurement |

Note: The values presented are illustrative and the exact specifications should be obtained from the supplier's Certificate of Analysis.

Application in Analytical Methods

This compound is primarily used as an internal standard in analytical methods for the quantification of phthalates in various samples, including environmental matrices (water, soil, sediment) and biological samples.[1] The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]

Isotope Dilution Mass Spectrometry Workflow

The use of a deuterated internal standard like this compound is central to the isotope dilution method. The general workflow is depicted in the diagram below.

Caption: Workflow for quantification of phthalates using a deuterated internal standard.

Experimental Protocols

The following provides a detailed methodology for the analysis of phthalates in a water sample using this compound as an internal standard, based on established methods such as EPA Method 8061A.[4]

Materials and Reagents

-

This compound CRM solution (e.g., 1000 µg/mL in a suitable solvent)

-

Native phthalate standards

-

High-purity solvents (e.g., hexane, acetone, methanol)

-

Reagent water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

-

Glassware (volumetric flasks, centrifuge tubes, etc.)

Sample Preparation

-

Sample Collection: Collect a 1 L water sample in a pre-cleaned glass container.

-

Internal Standard Spiking: Add a known amount of the this compound CRM solution to the water sample. The spiking level should be chosen to be within the calibration range.

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge with the appropriate solvents (e.g., methanol (B129727) followed by reagent water).

-

Pass the spiked water sample through the SPE cartridge at a controlled flow rate.

-

Wash the cartridge to remove interferences.

-

Elute the analytes and the internal standard from the cartridge using a suitable organic solvent.

-

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

Instrumental Analysis (GC-MS)

-

GC Conditions:

-

Column: A suitable capillary column for phthalate analysis (e.g., Rtx-440 or Rxi-5ms).[5]

-

Injector Temperature: 250°C

-

Oven Program: Start at 150°C, hold for 0.5 min, then ramp to 275°C at a suitable rate.

-

Carrier Gas: Helium

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both the native phthalate and the deuterated internal standard.

-

Quantification Workflow

The quantification process involves creating a calibration curve and calculating the analyte concentration based on the response ratio.

Caption: Workflow for quantification using an internal standard and calibration curve.

Conclusion

The this compound certified reference material is an indispensable tool for the accurate and reliable quantification of its unlabeled counterpart in a variety of matrices. Its use in isotope dilution mass spectrometry provides a robust methodology for researchers and scientists in environmental monitoring and chemical safety assessment. The detailed protocols and workflows presented in this guide offer a comprehensive resource for the effective application of this CRM in a laboratory setting.

References

- 1. Bis(2-butoxyethyl) phthalate | C20H30O6 | CID 8345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fda.gov.tw [fda.gov.tw]

- 3. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. gcms.cz [gcms.cz]

Technical Guide: Storage and Handling of Bis(2-butoxyethyl) Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information and best practices for the safe storage and handling of Bis(2-butoxyethyl) Phthalate-d4. Adherence to these guidelines is crucial to ensure the integrity of the compound and the safety of laboratory personnel.

Storage Conditions

Proper storage of this compound is essential to maintain its chemical stability and purity. The following table summarizes the recommended storage parameters.

| Parameter | Recommended Condition | Source |

| Temperature | 2-8°C (Refrigerator) | [1] |

| +4°C | [2] | |

| Room Temperature (in a dry, cool, well-ventilated place) | [3][4][5] | |

| Container | Tightly closed original container. | [3][4][6] |

| Atmosphere | Dry and well-ventilated area. | [3] |

| Incompatibilities | Strong oxidizing agents, strong bases, nitrates, and acids. | [4][7] |

| Light Exposure | Store away from direct sunlight. |

Handling Precautions

This compound requires careful handling to prevent exposure and contamination. Researchers should implement the following safety measures and personal protective equipment (PPE) protocols.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

| PPE Category | Specification | Rationale | Source |

| Eye Protection | Safety glasses with side-shields or goggles. A face shield is also recommended. | Protects against splashes and vapors. | [6] |

| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | Prevents skin contact. | [4][6] |

| Body Protection | Long-sleeved laboratory coat. Flame retardant and antistatic protective clothing may be necessary depending on the scale of work. | Minimizes skin exposure. | [4][6] |

| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used. | Prevents inhalation of potentially harmful vapors. | [4] |

Safe Handling Practices

Adherence to standard laboratory safety protocols is mandatory.

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4] All equipment used during handling must be properly grounded to prevent static electricity discharge.[4]

-

Hygiene Measures : Avoid contact with skin, eyes, and clothing.[3][4] Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly before breaks and after handling the compound.[3][6]

-

Spill and Leak Procedures : In the event of a spill, evacuate the area.[6] Prevent further leakage if it is safe to do so.[6] Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[3] Do not let the product enter drains.[6]

-

First Aid Measures :

-

In case of skin contact : Wash off with soap and plenty of water.[6]

-

In case of eye contact : Flush eyes with water as a precaution.[6]

-

If inhaled : Move the person into fresh air. If not breathing, give artificial respiration.[6]

-

If swallowed : Do NOT induce vomiting. Immediately call a poison center or doctor.[6]

-

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from reception to disposal.

Caption: Workflow for Safe Storage, Handling, and Disposal.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. Bis(2-butoxyethyl) Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 6. neochema.com [neochema.com]

- 7. witega.de [witega.de]

solubility of Bis(2-butoxyethyl) Phthalate-d4 in organic solvents

An In-depth Technical Guide to the Solubility of Bis(2-butoxyethyl) Phthalate-d4 in Organic Solvents

Introduction

This compound is a deuterated analog of Bis(2-butoxyethyl) Phthalate (B1215562) (DBEP), a phthalate ester. In analytical chemistry, particularly in chromatography and mass spectrometry, deuterated compounds are considered the gold standard for use as internal standards.[1][2][3] Their physical and chemical properties are nearly identical to their non-deuterated counterparts, allowing them to co-elute during analysis and accurately account for variations during sample preparation, extraction, and instrument analysis.[2][3] An understanding of the solubility of this compound is critical for its effective use, ensuring its complete dissolution in the chosen solvent for the preparation of stock solutions and spiking standards.

This guide provides a comprehensive overview of the solubility of this compound, a representative experimental protocol for its solubility determination, and a workflow for its application as an internal standard.

Physicochemical Properties

A brief summary of the key properties of this compound is provided below.

| Property | Value | Reference |

| Chemical Name | bis(2-butoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | [4] |

| CAS Number | 1398065-96-7 | [4][5][6] |

| Molecular Formula | C₂₀H₂₆D₄O₆ | [5] |

| Molecular Weight | 370.47 g/mol | [5][6] |

| Appearance | Colorless liquid/oil | [7][8] |

Solubility Profile

The following table summarizes the expected solubility based on data for the non-deuterated analog and general phthalate esters.

| Solvent Class | Solvent | Expected Solubility | Rationale / Citation |

| Halogenated | Chloroform | Soluble | The non-deuterated analog is slightly soluble in chloroform.[8] |

| Alcohols | Methanol | Slightly Soluble | The non-deuterated analog is described as slightly soluble in methanol.[8] General phthalates are soluble in methanol.[2][10] |

| Ketones | Acetone (B3395972) | Soluble | Phthalate esters are generally highly soluble in acetone.[2][11] EPA Method 8061A utilizes acetone in matrix spiking solutions.[12] |

| Alkanes | Hexane (B92381) | Soluble | Solutions of the non-deuterated analog are commercially available in hexane or hexane:acetone mixtures.[13] |

| Aromatics | Benzene (B151609) | Soluble | Phthalate esters are generally highly soluble in benzene.[2] |

| Ethers | Diethyl Ether | Soluble | Phthalate esters are generally soluble in ether.[10] |

| Polar Aprotic | Toluene | Soluble | Deuterated phthalate standards are commercially available in toluene.[14] |

| Aqueous | Water | Low / Insoluble | The non-deuterated analog has very low water solubility (<0.3 g/L).[8] Phthalates are generally characterized by low water solubility.[2][10] |

Experimental Protocol for Solubility Determination

A definitive, published protocol for determining the solubility of this compound was not found. Therefore, a representative methodology is presented below, based on the widely used "shake-flask" method for equilibrium solubility determination combined with a suitable analytical quantification technique, such as Gas Chromatography (GC), as outlined in EPA Method 8061A.[5][12][14][15]

Objective

To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment

-

Solute: this compound

-

Solvent: High-purity, analytical grade organic solvent (e.g., Hexane)

-

Equipment:

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or rotator

-

Centrifuge

-

Gas Chromatograph with an Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS)

-

Volumetric flasks and pipettes

-

Syringes and 0.2 µm PTFE syringe filters

-

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. The amount should be sufficient to ensure that undissolved solute remains after equilibrium is reached.

-

Equilibration: Seal the vial and place it in a constant temperature shaker bath. Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The time may vary depending on the solvent and should be determined empirically.[14]

-

Phase Separation: After equilibration, allow the vial to stand at the same constant temperature to let the undissolved solute settle. To ensure complete separation of the solid/liquid phases, centrifuge the vial at a high speed.[15]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.[14] Immediately filter the aliquot through a 0.2 µm PTFE syringe filter into a clean vial to remove any remaining particulates.[15]

-

Dilution: Accurately perform a serial dilution of the filtered saturated solution with the same solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample aliquot by GC-ECD or GC-MS according to a validated method (e.g., based on EPA Method 8061A).[5][7][12]

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Calculation

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or g/100 mL, at the specified temperature.

Application: Use as an Internal Standard

This compound is primarily used as an internal standard for the quantitative analysis of its non-deuterated analog in various matrices like water, soil, or biological samples.[5][7] An internal standard is a known amount of a compound, chemically similar to the analyte, added to both the calibration standards and the unknown samples.[3] It helps to correct for the loss of analyte during sample processing and for variations in instrument response, thereby improving the accuracy and precision of the results.[2][6]

The workflow below illustrates the typical use of this compound in an analytical procedure.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. researchgate.net [researchgate.net]

- 5. epa.gov [epa.gov]

- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 7. NEMI Method Summary - 8061A [nemi.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Solubility – Introductory Chemistry [uen.pressbooks.pub]

- 10. chem-agilent.com [chem-agilent.com]

- 11. chem.ws [chem.ws]

- 12. epa.gov [epa.gov]

- 13. SW-846 Test Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD) | Hazardous Waste Test Methods / SW-846 | US EPA [19january2017snapshot.epa.gov]

- 14. quora.com [quora.com]

- 15. benchchem.com [benchchem.com]

Stability of Bis(2-butoxyethyl) Phthalate-d4 Under Laboratory Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability of Bis(2-butoxyethyl) Phthalate-d4, a deuterated internal standard crucial for accurate quantification in various analytical methods. Understanding its stability under different laboratory conditions is paramount for ensuring the integrity and reliability of experimental data. This document outlines the known degradation pathways for related phthalate (B1215562) esters, recommended storage and handling procedures, and a framework for conducting stability studies based on established guidelines.

Introduction to this compound

This compound is the deuterium-labeled analogue of Bis(2-butoxyethyl) Phthalate, a phthalate ester. The deuterium (B1214612) labels are located on the phenyl ring, a chemically stable position that is not susceptible to easy hydrogen-deuterium exchange under typical laboratory conditions. Like its non-deuterated counterpart, it is a colorless, viscous liquid soluble in organic solvents and sparingly soluble in water.[1] Its primary application is as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of phthalate esters in various matrices. The use of a stable isotope-labeled internal standard is a robust method to compensate for matrix effects and variations in sample preparation and instrument response.

General Stability and Recommended Storage

To maintain the integrity of this compound as a reference standard, proper storage and handling are critical. The following conditions are recommended based on general best practices for deuterated standards.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C; Short-term: 2-8°C | Minimizes degradation and solvent evaporation.[2] |

| Light | Store in amber vials or in the dark | Prevents potential photodegradation.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen) | Protects against oxidation.[2] |

| Form | As a solution in a suitable organic solvent (e.g., methanol) | Enhances stability compared to neat material for routine use.[2] |

| pH | Avoid strongly acidic or basic conditions | Prevents hydrolysis of the ester groups. |

| Container | Tightly sealed, appropriate-sized vials | Prevents solvent evaporation and contamination. |

Potential Degradation Pathways

Hydrolysis

Phthalate esters can undergo hydrolysis, which involves the cleavage of the ester bonds. This process is typically catalyzed by acids or bases. The hydrolysis of this compound would be expected to occur in a stepwise manner, first forming the monoester, mono-(2-butoxyethyl) phthalate-d4, and 2-butoxyethanol, and then further hydrolyzing to phthalic acid-d4 and another molecule of 2-butoxyethanol.[3]

Photodegradation

Phthalate esters are susceptible to photodegradation, particularly in the presence of photosensitizers that can be found in environmental samples or certain laboratory conditions. Studies on DEHP have shown that its photodegradation in aqueous solutions can be facilitated by the presence of nitrate, ferric ions, and fulvic acids under simulated sunlight.[4][5] The degradation is often initiated by the generation of hydroxyl radicals. Given that the non-deuterated form is described as "fast to light," it is advisable to protect solutions of this compound from light to prevent photodegradation.

Biodegradation

In non-sterile environments, biodegradation by microorganisms is a significant degradation pathway for phthalate esters.[6][7] This process is initiated by esterases that hydrolyze the ester bonds.[7] For laboratory applications where the standard is used in sterile solvents and handled under clean conditions, biodegradation is not expected to be a major concern. However, if the standard is used in biological matrices, the potential for enzymatic degradation should be considered.

Experimental Protocols for Stability Assessment

To formally assess the stability of this compound, a systematic study based on established guidelines, such as the ICH Q1A(R2) guidelines for stability testing of new drug substances, can be implemented.[8][9] This involves forced degradation studies to identify potential degradation products and determine the intrinsic stability of the molecule, as well as long-term stability studies under defined storage conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of the compound to identify likely degradation products and establish degradation pathways.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Experimental Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add hydrochloric acid (e.g., 0.1 M HCl). Heat the solution (e.g., at 60°C) and sample at various time points. Neutralize the samples before analysis. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and add sodium hydroxide (B78521) (e.g., 0.1 M NaOH). Keep at room temperature or slightly elevated temperature and sample at various time points. Neutralize the samples before analysis. |

| Oxidation | Treat a solution of the compound with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂). Monitor the degradation at room temperature at different time intervals. |

| Photostability | Expose a solution of the compound to a light source with a specified output (e.g., according to ICH Q1B guidelines). A control sample should be protected from light. Analyze both samples at a defined time point. |

| Thermal Degradation | Heat a solid sample of the compound in a controlled oven (e.g., at 70°C). Sample at various time points and dissolve for analysis. |

Long-Term Stability Study

Long-term stability studies are conducted under recommended storage conditions to establish a shelf-life or re-test period for the reference standard.

Table 3: Protocol for Long-Term Stability Study

| Parameter | Protocol |

| Batches | Use at least one representative batch of this compound. |

| Container | Store the compound in a container closure system that simulates the intended packaging (e.g., amber glass vials with PTFE-lined caps). |

| Storage Conditions | Store samples at the recommended long-term storage condition (e.g., -20°C ± 5°C) and potentially at an accelerated condition (e.g., 5°C ± 3°C). |

| Testing Frequency | Test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months). |

| Analytical Method | Use a validated, stability-indicating analytical method (e.g., LC-MS/MS) to measure the concentration of the parent compound and any significant degradation products. |

| Acceptance Criteria | The concentration of the standard should remain within a defined range of the initial concentration (e.g., ± 5%). |

Conclusion

This compound is a robust internal standard for the analysis of phthalate esters. Its stability is maintained under proper storage conditions, which include protection from light and storage at low temperatures. The primary potential degradation pathways are hydrolysis under strong acidic or basic conditions and photodegradation. For critical applications, a formal stability assessment following established guidelines is recommended to determine an appropriate shelf-life and ensure the continued accuracy and reliability of analytical results. By adhering to the principles outlined in this guide, researchers, scientists, and drug development professionals can confidently use this compound in their quantitative analyses.

References

- 1. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Photolysis of bis(2-ethylhexyl) phthalate in aqueous solutions at the presence of natural water photoreactive constituents under simulated sunlight irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photolysis of bis(2-ethylhexyl) phthalate in aqueous solutions at the presence of natural water photoreactive constituents under simulated sunlight irradiation [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. Bacterial degradation of phthalate isomers and their esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

- 9. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

Bis(2-butoxyethyl) Phthalate-d4: A Technical Guide for its Application as a Plasticizer Metabolite Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bis(2-butoxyethyl) Phthalate-d4 (BBEP-d4) and its critical role as an internal standard in the quantitative analysis of its parent compound, Bis(2-butoxyethyl) phthalate (B1215562) (BBEP), a widely used plasticizer. This document details the chemical properties, metabolic pathways, and analytical methodologies pertinent to the use of BBEP-d4 in research and drug development settings.

Introduction to Bis(2-butoxyethyl) Phthalate (BBEP) and the Need for a Deuterated Standard

Bis(2-butoxyethyl) phthalate is a phthalate ester utilized as a plasticizer to enhance the flexibility and durability of various polymers, particularly polyvinyl chloride (PVC). Its presence in a wide array of consumer products, including food packaging, medical devices, and building materials, leads to widespread human exposure. As a xenobiotic, BBEP undergoes metabolism in the body, and its metabolites are excreted.[1] Understanding the extent of human exposure to BBEP is crucial for toxicological and epidemiological studies, as some phthalates have been identified as endocrine-disrupting chemicals.

Accurate quantification of BBEP and its metabolites in biological and environmental matrices is paramount. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The deuterated standard closely mimics the chemical and physical properties of the native analyte, allowing for precise correction of matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of both the analyte and the internal standard is fundamental for method development.

| Property | Bis(2-butoxyethyl) Phthalate (BBEP) | This compound (BBEP-d4) |

| CAS Number | 117-83-9 | 1398065-96-7 |

| Molecular Formula | C₂₀H₃₀O₆ | C₂₀H₂₆D₄O₆ |

| Molecular Weight | 366.45 g/mol | 370.47 g/mol |

| Appearance | Colorless to pale yellow oily liquid | Not specified, expected to be similar to BBEP |

| Boiling Point | 406.8 °C at 760 mmHg | Not specified, expected to be similar to BBEP |

| Solubility | Insoluble in water, soluble in organic solvents | Not specified, expected to be similar to BBEP |

Metabolism of Bis(2-butoxyethyl) Phthalate

The primary metabolic pathway for BBEP, like other phthalate diesters, is initiated by hydrolysis. This enzymatic reaction, catalyzed by esterases in the gut and other tissues, cleaves one of the ester bonds to form the monoester metabolite, Mono(2-butoxyethyl) phthalate (MBEP), and 2-butoxyethanol. MBEP is the primary urinary biomarker of BBEP exposure. Further metabolism can occur, leading to oxidative products that are also excreted. The use of BBEP-d4 as an internal standard is critical for accurately quantifying MBEP, as the deuterated standard will undergo similar metabolic or degradative processes during sample workup, enabling reliable measurement of the target metabolite.

Caption: Metabolic pathway of Bis(2-butoxyethyl) Phthalate (BBEP).

Endocrine Disruption and Signaling Pathways

Phthalates are recognized as endocrine-disrupting chemicals that can interfere with hormonal signaling. The monoester metabolites of phthalates are often the biologically active compounds. While the specific mechanisms of BBEP are still under investigation, related phthalate monoesters have been shown to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. Activation of these nuclear receptors can lead to downstream effects on lipid metabolism, adipogenesis, and steroidogenesis.

Furthermore, studies have indicated that BBEP can induce oxidative stress and apoptosis in Leydig cells, which are responsible for testosterone (B1683101) production. This toxicity may be mediated through the modulation of key signaling pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which are critical for cell survival, proliferation, and function.

Caption: Potential signaling pathways affected by MBEP.

Quantitative Data Presentation

Table 1: Representative Method Detection Limits (MDLs) and Method Quantitation Limits (MQLs) for Phthalate Analysis in Urine

| Analyte | MDL (ng/mL) | MQL (ng/mL) |

| Monoethyl phthalate (MEP) | 0.3 | 1.0 |

| Mono-n-butyl phthalate (MnBP) | 0.2 | 0.7 |

| Mono(2-ethylhexyl) phthalate (MEHP) | 0.4 | 1.2 |

Note: Data is illustrative and not specific to BBEP analysis.

Table 2: Representative Recovery and Precision Data for Phthalate Analysis in Spiked Urine Samples

| Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (%) |

| Monoethyl phthalate (MEP) | 10 | 98.5 | 4.2 |

| Mono-n-butyl phthalate (MnBP) | 10 | 101.2 | 3.8 |

| Mono(2-ethylhexyl) phthalate (MEHP) | 10 | 97.9 | 5.1 |

Note: Data is illustrative and not specific to BBEP analysis.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of BBEP and its metabolite MBEP in a biological matrix (e.g., urine) using BBEP-d4 as an internal standard, based on established methods for phthalate analysis.

Sample Preparation and Extraction

-

Sample Collection and Storage: Collect urine samples in polypropylene (B1209903) containers and store at -20°C until analysis.

-

Internal Standard Spiking: Thaw urine samples and vortex. Aliquot 1 mL of urine into a glass tube and spike with 50 µL of a 1 µg/mL solution of BBEP-d4 in methanol (B129727).

-

Enzymatic Deconjugation (for metabolite analysis): To hydrolyze glucuronidated metabolites, add 100 µL of β-glucuronidase/arylsulfatase solution and incubate at 37°C for 2 hours.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the pre-treated urine sample onto the cartridge.

-

Wash the cartridge with 3 mL of deionized water.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 3 mL of ethyl acetate.

-

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.

Caption: General experimental workflow for phthalate analysis.

GC-MS Analysis

-

Gas Chromatograph (GC):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).

-

Injector: Splitless mode at 280°C.

-

Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 200°C at 20°C/min, then ramp to 300°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

BBEP: m/z 149, 167, 279

-

BBEP-d4: m/z 153, 171, 283

-

MBEP (derivatized): Specific ions for the derivative.

-

-

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of BBEP and its primary metabolite, MBEP, in complex matrices. Its use in isotope dilution mass spectrometry methods allows researchers to overcome challenges associated with sample preparation and matrix effects, leading to reliable data for human exposure assessment and toxicological studies. The methodologies and information presented in this technical guide provide a solid foundation for scientists and professionals in the fields of analytical chemistry, toxicology, and drug development to effectively utilize BBEP-d4 as a critical internal standard.

References

Environmental Fate and Transport of Bis(2-butoxyethyl) Phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-butoxyethyl) phthalate (B1215562) (DBEP), a phthalate ester with the chemical formula C20H30O6, is primarily utilized as a plasticizer to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC) and polyvinyl acetate.[1] Its production and use can lead to its release into the environment through various industrial and commercial waste streams. Understanding the environmental fate and transport of DBEP is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the current knowledge on the environmental distribution, degradation, and mobility of DBEP, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. These properties determine its partitioning between different environmental compartments such as air, water, soil, and biota. A summary of the key physicochemical properties of Bis(2-butoxyethyl) Phthalate is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | bis(2-butoxyethyl) benzene-1,2-dicarboxylate | [1] |

| CAS Number | 117-83-9 | [1] |

| Molecular Formula | C20H30O6 | [1] |

| Molecular Weight | 366.45 g/mol | [2] |

| Physical State | Colorless liquid | [1] |

| Melting Point | -55 °C | [2] |

| Boiling Point | 270 °C | [2] |

| Vapor Pressure | 2.2 x 10⁻³ mm Hg at 25 °C (estimated) | [1] |

| Water Solubility | Low; fairly insoluble in water | [1] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 4.06 (estimated) | [1] |

| Soil Organic Carbon-Water (B12546825) Partition Coefficient (Koc) | 170 (estimated) | [1] |

| Henry's Law Constant | 2.0 x 10⁻¹² atm-m³/mol (estimated) | [1] |

| Bioconcentration Factor (BCF) | 27 (estimated in fish) | [1] |

| Density | 1.063 g/cm³ | [1] |

| Refractive Index | 1.486 at 20 °C | [1] |

| Viscosity | 42 mPa·s at 20 °C | [1] |

Environmental Fate and Transport

The environmental fate of Bis(2-butoxyethyl) Phthalate is determined by a combination of transport and transformation processes. These processes dictate the persistence and distribution of the compound in the environment.

Transport

-

Atmospheric Transport: With an estimated vapor pressure of 2.2 x 10⁻³ mm Hg at 25 °C, DBEP is expected to exist predominantly in the vapor phase in the atmosphere.[1] In this phase, it can be transported over long distances. Particulate-phase DBEP can be removed from the atmosphere through wet and dry deposition.[1]

-

Volatilization: The low estimated Henry's Law constant (2.0 x 10⁻¹² atm-m³/mol) indicates that DBEP is essentially non-volatile from water and moist soil surfaces.[1] Volatilization from dry soil surfaces is also not expected to be a significant process.[1]

-

Soil Mobility: Based on an estimated soil organic carbon-water partition coefficient (Koc) of 170, DBEP is expected to have moderate mobility in soil.[1] This suggests that it has the potential to leach into groundwater, although its movement will be retarded by adsorption to soil organic matter.

Transformation

Biotic Degradation (Biodegradation):

Biodegradation is a key process in the environmental degradation of phthalate esters.[1]

-

Aerobic Biodegradation: Under aerobic conditions, DBEP is susceptible to biodegradation.[1] One study reported a biodegradation half-life of 10 days at 30 °C using the soil microbe Pseudomonas acidovorans.[1] The proposed general pathway for the aerobic biodegradation of phthalate esters involves an initial enzymatic hydrolysis of the ester bonds to form the monoester and the corresponding alcohol (2-butoxyethanol in this case).[1][3][4] The monoester is further degraded to phthalic acid, which is then metabolized via protocatechuate to intermediates of central metabolism.[1][3][4]

-

Anaerobic Biodegradation: While aerobic biodegradation is a primary degradation pathway, phthalate isomers can also be completely mineralized under anaerobic conditions, although this process may involve significant lag phases.[5] The anaerobic degradation pathway is distinct from the aerobic route and involves the formation of a phthaloyl-CoA intermediate.[3][4]

Abiotic Degradation:

Abiotic processes, including hydrolysis and photolysis, also contribute to the transformation of DBEP in the environment.

-

Hydrolysis: The hydrolysis of DBEP is pH-dependent. Estimated half-lives for the base-catalyzed hydrolysis of DBEP are 1.3 years at pH 7 and 49 days at pH 8.[1] This indicates that hydrolysis is not expected to be a rapid degradation process under typical environmental conditions.[1]

-